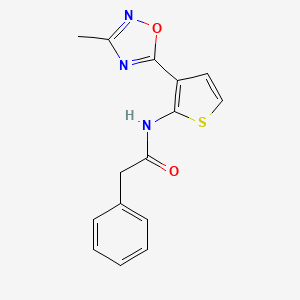

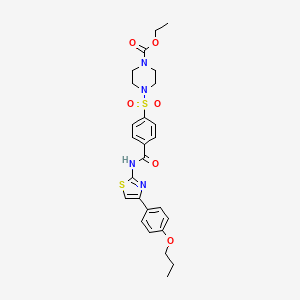

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenylacetamide is a derivative of the 1,2,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-oxadiazole derivatives has been extensively studied due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves multiple steps, starting from basic precursors to the final product. For instance, in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, the process begins with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several transformations to yield the target compounds . Similarly, the synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives is achieved using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide . These methods highlight the complexity and efficiency of synthesizing oxadiazole derivatives.

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substituents in the oxadiazole ring . The presence of various functional groups and their positions within the molecule can significantly influence the compound's biological activity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and the surrounding molecular framework. The papers provided do not detail specific chemical reactions involving the compound , but they do suggest that the synthesized oxadiazole derivatives have been designed to interact with biological systems, which implies a certain level of chemical reactivity and specificity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, oxadiazole derivatives, in general, are known to possess a range of properties that make them suitable for biological applications. These properties may include moderate solubility in organic solvents, stability under physiological conditions, and the ability to form stable compounds with various substituents .

Relevant Case Studies

The provided papers do not include case studies for the specific compound . However, they do report on the biological activities of similar oxadiazole derivatives. For example, the synthesized compounds in paper were screened for antibacterial activity against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. In another study, oxadiazole derivatives were evaluated for their anticancer activity against various human cancer cell lines, demonstrating good to moderate efficacy . These findings suggest that oxadiazole derivatives, including the compound of interest, may have potential as therapeutic agents in treating bacterial infections and cancer.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis 1,3,4-oxadiazole derivatives have been synthesized and characterized through various methods, highlighting their significance in medicinal chemistry for their structural diversity and potential as bioactive molecules. Studies have focused on the synthesis of these compounds, including substituted 1,3,4-oxadiazoles, showcasing their anti-inflammatory activities through different synthetic routes and characterizations (L. Nargund, G. Reddy, V. Hariprasad, 1994) Nargund et al., 1994.

Anticancer Activity Research on 1,3,4-oxadiazole derivatives includes the design and synthesis of compounds for evaluating their inhibitory effects on various cancer cell lines. For instance, derivatives have been studied for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, showing significant activity against human lung cancer cell lines, suggesting their utility in cancer treatment (Ishan I Panchal, R. Rajput, Ashish D. Patel, 2020) Panchal et al., 2020.

Antimicrobial and Anti-inflammatory Properties Several studies have investigated the antimicrobial and anti-inflammatory properties of 1,3,4-oxadiazole derivatives. These compounds have shown variable activity against a range of microbial species, making them candidates for further biological screening and application trials in antimicrobial therapy (Samreen Gul, Aziz‐ur‐Rehman, M. Abbasi, K. Khan, K. Nafeesa, A. Siddiqa, M. Akhtar, M. Shahid, Zinayyera Subhani, 2017) Gul et al., 2017.

Computational and Pharmacological Evaluation Computational studies alongside pharmacological evaluations have been conducted to assess the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of 1,3,4-oxadiazole and pyrazole novel derivatives. These studies provide insights into their binding affinities to biological targets and their potential therapeutic benefits (M. Faheem, 2018) Faheem, 2018.

Nematicidal and Antibacterial Activities Research has also explored the nematicidal and antibacterial activities of N-phenylacetamide derivatives containing 1,3,4-oxadiazole and other heterocyclic moieties, showcasing their efficacy against specific bacterial strains and nematodes. This highlights the versatility of 1,3,4-oxadiazole derivatives in addressing a range of biological challenges (Hui Lu, Xia Zhou, Lei Wang, Linhong Jin, 2020) Lu et al., 2020.

Wirkmechanismus

Target of Action

1,2,4-oxadiazole derivatives, a core structure in this compound, have been reported to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Mode of Action

It’s worth noting that certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) . This suggests that the compound may interact with its targets, leading to antibacterial effects.

Biochemical Pathways

Given the antibacterial and anti-fungal activities of similar 1,2,4-oxadiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of these microorganisms.

Pharmacokinetics

The design of 1,2,4-oxadiazole derivatives has been based on the idea that these compounds will have good thermal stability and high density because of their 3,5-substitution pattern and the possibility of achieving a planar conformation . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) . This suggests that the compound may lead to the death of these bacteria, thereby exerting its antibacterial effects.

Action Environment

The design of 1,2,4-oxadiazole derivatives has been based on the idea that these compounds will have good thermal stability . This suggests that the compound may retain its efficacy and stability under various environmental conditions.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)12-7-8-21-15(12)17-13(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDRUTHVWDZFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)

![3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3018090.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)

![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)